

Comparative ^1H NMR Spectral Analysis of 4-bromo-3-chlorobenzoic Acid

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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzoic acid

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A detailed comparison of the ^1H NMR spectrum of **4-bromo-3-chlorobenzoic acid** with related benzoic acid derivatives, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and quality control.

This guide presents a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **4-bromo-3-chlorobenzoic acid**. The spectral features, including chemical shifts (δ), coupling constants (J), and multiplicity, are compared with those of unsubstituted benzoic acid, 4-bromobenzoic acid, and 3-chlorobenzoic acid. This comparative approach facilitates a deeper understanding of the influence of substituent effects on the proton chemical environments in this class of compounds.

Data Summary of ^1H NMR Spectral Data

The following table summarizes the key ^1H NMR spectral data for **4-bromo-3-chlorobenzoic acid** and its analogues. The data was acquired in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) on a 400 MHz spectrometer.

| Compound | Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|------------------------------|-----------|----------------------------------|--------------|---------------------------|-------------|
| 4-bromo-3-chlorobenzoic acid | H-2 | 7.99-7.96 | d | ~2.2 | 1H |
| H-5 | 7.65-7.62 | dd | ~8.4, 2.2 | 1H | |
| H-6 | 7.42-7.41 | d | ~8.4 | 1H | |
| Benzoic Acid | H-2, H-6 | 8.20 | d | 7.2 | 2H |
| H-4 | 7.68 | t | 7.4 | 1H | |
| H-3, H-5 | 7.55 | t | 7.9 | 2H | |
| 4-Bromobenzoic Acid | H-2, H-6 | 7.85 | d | 8.5 | 2H |
| H-3, H-5 | 7.69 | d | 8.5 | 2H | |
| 3-Chlorobenzoic Acid | H-2 | 7.79 (m) | m | - | 1H |
| H-6 | 7.79 (m) | m | - | 1H | |
| H-4 | 7.70 (m) | m | - | 1H | |
| H-5 | 7.55 | t | 8.1 | 1H | |

Experimental Protocol

A standardized protocol for the acquisition of ^1H NMR spectra of substituted benzoic acids is outlined below. This protocol is designed to ensure reproducibility and high-quality data.

1. Sample Preparation:

- Weigh 5-10 mg of the solid sample of the benzoic acid derivative.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2. NMR Data Acquisition:

- The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard single-pulse experiment is used for data acquisition.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The relaxation delay is set to at least 1-2 seconds to ensure quantitative integration.

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

- The signals are integrated to determine the relative number of protons.
- The coupling constants (J values) are measured from the splitting patterns of the signals.

Spin-Spin Coupling and Chemical Shift Analysis

The substitution pattern on the aromatic ring of **4-bromo-3-chlorobenzoic acid** significantly influences the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups deshields the aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzene.

Caption: Spin-spin coupling in **4-bromo-3-chlorobenzoic acid**.

The proton at position 2 (H-2) is ortho to the carboxylic acid group and meta to the chlorine atom. It appears as a doublet due to meta-coupling with H-5. The proton at position 5 (H-5) is ortho to the bromine atom and is coupled to both H-2 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets. The proton at position 6 (H-6) is ortho to H-5 and appears as a doublet. The larger ortho-coupling constant is characteristic of adjacent protons on an aromatic ring, while the smaller meta-coupling constant is observed for protons separated by two bonds. This distinct splitting pattern is a key feature in the identification and structural confirmation of **4-bromo-3-chlorobenzoic acid**.

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